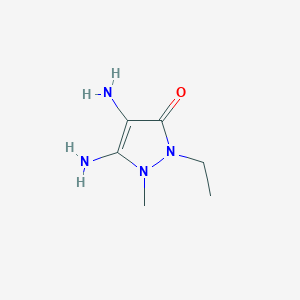
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring both amino and pyrazolone groups, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by subsequent functionalization steps to introduce the amino groups. Common reaction conditions include:
Temperature: Moderate to high temperatures (50-100°C)
Solvents: Ethanol, methanol, or water
Catalysts: Acid or base catalysts, depending on the specific reaction step
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the pyrazolone ring using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents like ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilization in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Serving as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one
- 5-Amino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one
- 4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one
Uniqueness
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one is unique due to the presence of both amino groups at positions 4 and 5, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C6H12N4O |
|---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
4,5-diamino-2-ethyl-1-methylpyrazol-3-one |
InChI |
InChI=1S/C6H12N4O/c1-3-10-6(11)4(7)5(8)9(10)2/h3,7-8H2,1-2H3 |
InChI Key |
FEGYWPMTACVPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(N1C)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















